molecular formula C17H18N2 B12889313 (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 61205-76-3

(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine

Cat. No.: B12889313
CAS No.: 61205-76-3
M. Wt: 250.34 g/mol
InChI Key: WYCUMYVHHQHOGQ-UHFFFAOYSA-N
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Description

N-(2-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product.

Industrial Production Methods

While specific industrial production methods for N-(2-(Pyrrolidin-1-yl)benzylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(Pyrrolidin-1-yl)benzylidene)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the benzylidene aniline structure can interact with various biological pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Pyrrolidin-1-yl)aniline): Similar structure but lacks the benzylidene group.

    N-(2-(Pyrrolidin-1-yl)benzylamine): Similar structure but with an amine group instead of an aniline.

Uniqueness

N-(2-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

61205-76-3

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-phenyl-1-(2-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C17H18N2/c1-2-9-16(10-3-1)18-14-15-8-4-5-11-17(15)19-12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2

InChI Key

WYCUMYVHHQHOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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